molecular formula C19H21N5O B11148573 4-(pyrimidin-2-ylamino)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

4-(pyrimidin-2-ylamino)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

Cat. No.: B11148573
M. Wt: 335.4 g/mol
InChI Key: RUJDFHXNUWFFTM-UHFFFAOYSA-N
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Description

1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE is a complex organic compound that features a pyridoindole core linked to a pyrimidinylamino butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE typically involves multi-step organic reactions The initial step often includes the formation of the pyridoindole core through cyclization reactionsCommon reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

4-(pyrimidin-2-ylamino)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C19H21N5O/c25-18(7-3-9-20-19-21-10-4-11-22-19)24-12-8-17-15(13-24)14-5-1-2-6-16(14)23-17/h1-2,4-6,10-11,23H,3,7-9,12-13H2,(H,20,21,22)

InChI Key

RUJDFHXNUWFFTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCNC4=NC=CC=N4

Origin of Product

United States

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